
1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
INTRODUCTION 1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (PS-TMDI) is a novel indole derivative that has recently been synthesized and studied for its potential applications in the field of scientific research. PS-TMDI is a heterocyclic compound with a five-membered ring structure, which is composed of three carbon atoms, one sulfur atom, and one nitrogen atom. This structure allows PS-TMDI to interact with biological systems in novel ways, making it a promising tool for a variety of scientific research applications. SYNTHESIS METHOD PS-TMDI is synthesized through a multi-step process beginning with the reaction of 1-(4-methylbenzylsulfonyl)-6-hydroxy-1H-indole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride. This reaction yields a sulfonamide intermediate, which is then treated with sodium hydroxide to form an amide. Finally, the amide is treated with hydrochloric acid to form PS-TMDI. SCIENTIFIC RESEARCH APPLICATIONS Due to its unique structure, PS-TMDI has been studied for its potential applications in the field of scientific research. For example, PS-TMDI has been used to study the interactions between proteins and small molecules, and has been found to be a useful tool for studying the structure and function of proteins. Additionally, PS-TMDI has been used to study the structure and function of enzymes, and to study the effects of drugs on biological systems. MECHANISM OF ACTION PS-TMDI is believed to interact with proteins and enzymes by forming hydrogen bonds with the active sites of proteins and enzymes. This interaction allows PS-TMDI to bind to the active sites of proteins and enzymes, and to modulate their activity. Additionally, PS-TMDI is believed to interact with small molecules and drugs by forming hydrophobic interactions with them. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS The biochemical and physiological effects of PS-TMDI have not yet been fully studied. However, preliminary studies have shown that PS-TMDI can modulate the activity of proteins and enzymes, and that it can interact with small molecules and drugs. Additionally, PS-TMDI has been found to have anti-inflammatory and anti-cancer properties in animal models. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The advantages of using PS-TMDI in laboratory experiments include its unique structure, which allows it to interact with proteins and enzymes in novel ways, and its ability to modulate the activity of proteins and enzymes. Additionally, PS-TMDI is relatively easy to synthesize and is relatively stable in solution. The main limitation of using PS-TMDI in laboratory experiments is that its effects on proteins and enzymes are not yet fully understood. FUTURE DIRECTIONS Future research on PS-TMDI should focus on further elucidating its mechanism of action and its effects on proteins and enzymes. Additionally, further research should be conducted to study the effects of PS-TMDI on small molecules and drugs, and to study its potential applications in drug design and development. Additionally, further research should be conducted to study the biochemical and physiological effects of PS-TMDI, and to study its potential therapeutic applications. Finally, further research should be conducted to study the potential toxicity of PS-TMDI, and to develop methods for its safe and effective use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and molecular structure of derivatives closely related to 1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole have been explored in the context of organic chemistry and crystallography. For instance, the preparation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, a compound with a similar boronate ester and phenylsulfonyl functional groups, has been achieved through rhodium-catalyzed hydroboration. The structure was confirmed by single crystal X-ray diffraction, showing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).
Crystal Structures and Computational Studies
Further research has provided insights into the crystal structures and Density Functional Theory (DFT) calculations of new derivatives of 1-(phenylsulfonyl)indole, revealing the molecular orientations and electronic structures of these compounds. This includes studies on 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine and related molecules, which highlight the dihedral angles and molecular orbitals, potentially guiding the synthesis and application of related indole derivatives (Mannes et al., 2017).
Nucleophilic Addition Reactions
The reactivity of 2-nitro-1-(phenylsulfonyl)indole under nucleophilic addition conditions has been studied, showcasing a pathway to synthesize 3-substituted-2-nitroindoles. This research underscores the versatility of phenylsulfonyl-indole derivatives in synthetic organic chemistry, enabling the production of various indole-based structures through selective reactions (Pelkey et al., 1999).
Biological Evaluation
Although the specific compound 1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole itself was not directly mentioned in the context of biological studies, the structural motifs it contains, particularly the phenylsulfonyl and indole groups, are prevalent in compounds evaluated for biological activities. For example, N1-phenylsulphonyl indole derivatives have been synthesized and evaluated as potent and selective 5-HT6 receptor ligands, indicating the potential of these structural frameworks in developing treatments for cognitive disorders (Nirogi et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds with apinacolborane group are known to undergo Suzuki coupling reactions with aryl halides . This suggests that the compound might interact with aryl halides or similar targets.
Mode of Action
The compound features a pinacolborane group and a phenylsulfonyl group . The pinacolborane group enables the Suzuki coupling reaction with aryl halides . This reaction is a type of palladium-catalyzed cross-coupling, which is used to form carbon-carbon bonds.
Biochemical Pathways
The compound’s ability to undergo suzuki coupling reactions suggests that it may be involved in the synthesis of complex organic compounds . This could potentially affect various biochemical pathways, depending on the specific context of its use.
Result of Action
The compound is employed in the synthesis of aggregation-induced emission molecules . In the synthesis, it acts as a linker for connecting other molecules . The resulting molecule forms ultrabright red AIE dots with an absolute quantum yield of 12.9% . This suggests that the compound’s action results in the formation of highly luminescent materials.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)16-11-10-15-12-13-22(18(15)14-16)27(23,24)17-8-6-5-7-9-17/h5-14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYBMQOVQCLET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674265 |
Source


|
| Record name | 1-(Benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
CAS RN |
1333344-24-3 |
Source


|
| Record name | 1-(Benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)

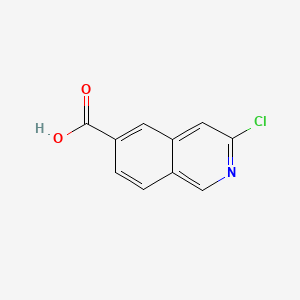


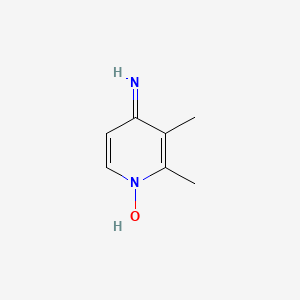

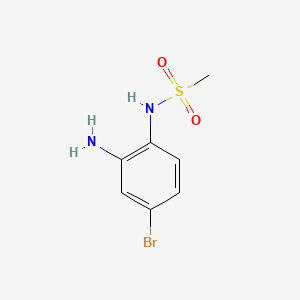
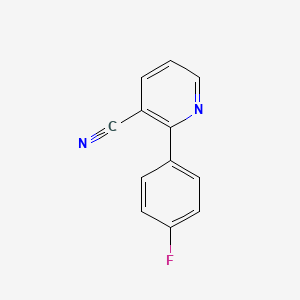
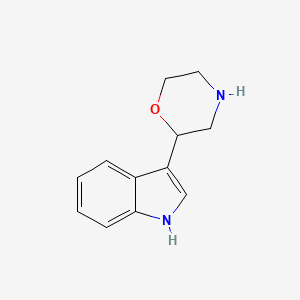

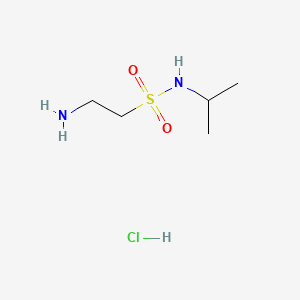
![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)
